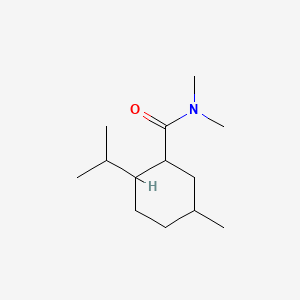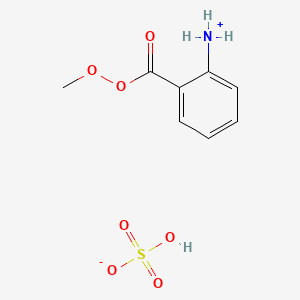
3-(3-Chloro-2,4,6-trinitrophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2,4,6-trinitrophenoxy)phenol is a chemical compound with the molecular formula C12H6ClN3O8. It is characterized by the presence of a phenol group substituted with a 3-chloro-2,4,6-trinitrophenoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,4,6-trinitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-chloro-2,4,6-trinitrophenol with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-2,4,6-trinitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2,4,6-trinitrophenoxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2,4,6-trinitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the nitro groups may contribute to its reactivity and potential biological activities. The exact molecular targets and pathways are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chloro-2,4,6-trinitrophenoxy)aniline
- 3-(3-Chloro-2,4,6-trinitrophenoxy)benzoic acid
- 3-(3-Chloro-2,4,6-trinitrophenoxy)benzaldehyde
Uniqueness
3-(3-Chloro-2,4,6-trinitrophenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
94200-68-7 |
|---|---|
Molekularformel |
C12H6ClN3O8 |
Molekulargewicht |
355.64 g/mol |
IUPAC-Name |
3-(3-chloro-2,4,6-trinitrophenoxy)phenol |
InChI |
InChI=1S/C12H6ClN3O8/c13-10-8(14(18)19)5-9(15(20)21)12(11(10)16(22)23)24-7-3-1-2-6(17)4-7/h1-5,17H |
InChI-Schlüssel |
APCPHDKQTSPRBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





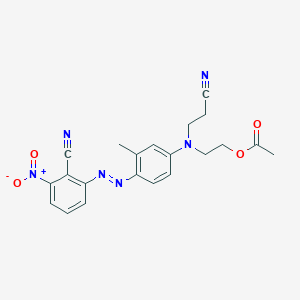
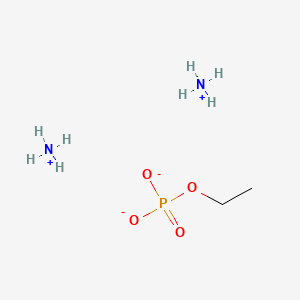

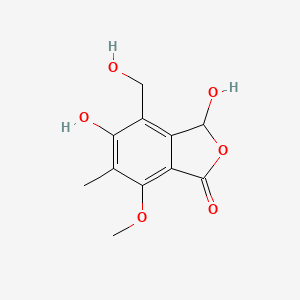
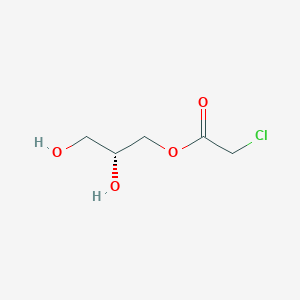

![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

